4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid
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Overview
Description
“4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid” is an organic compound . It belongs to the class of compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the empirical formula C8H11N3O3S . Its molecular weight is 229.26 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been synthesized using various chemical reactions .
Scientific Research Applications
Antihypertensive Applications
4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid derivatives have been studied for their potential in treating hypertension. Abdel-Wahab et al. (2008) synthesized various derivatives and found them to exhibit significant antihypertensive α-blocking activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Anticancer and Antioxidant Activities
Joseph et al. (2013) reported on the synthesis of thiadiazole substituted thiazolidin-4-ones and their in vitro anti-proliferative activity on human breast adenocarcinoma cells. Some derivatives demonstrated significant anticancer and antioxidant activities (Joseph, Shah, Kumar, Alex, Maliyakkal, Moorkoth, & Mathew, 2013).
Efficient Synthesis Methods
Li and Chen (2008) developed a method for synthesizing urea derivatives of this compound using microwave irradiation. This method offers a more efficient synthesis process for these compounds (Li & Chen, 2008).
Synthesis of Novel Derivatives
Toche et al. (2013) described the one-pot synthesis of novel derivatives of this compound. These derivatives have potential applications in various pharmaceutical fields (Toche, Janrao, Gangurde, & Nikam, 2013).
Antimicrobial Studies
Ameen and Qasir (2017) studied the synthesis and antimicrobial properties of this compound derivatives, highlighting their potential as antibacterial and antifungal agents (Ameen & Qasir, 2017).
Acetylcholinesterase Inhibition
Shi et al. (2017) synthesized derivatives that exhibited moderate acetylcholinesterase inhibition, a target for Alzheimer's disease treatment (Shi, Zhu, Liu, Tang, Lu, Ma, Song, Liu, Dong, & Song, 2017).
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole scaffold, like the one , have been reported to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can interact strongly with biomolecules such as proteins and dna . This interaction could be a part of the compound’s mode of action.
Biochemical Pathways
1,3,4-thiadiazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of a 1,3,4-thiadiazole ring in the compound might influence its pharmacokinetic properties .
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit various biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
The compound’s 1,3,4-thiadiazole ring is known to be sensitive to oxidation and reduction in alkali/acid media , which suggests that its action could be influenced by environmental conditions.
Biochemical Analysis
Cellular Effects
Some thiadiazole derivatives have been found to have antimicrobial activity, suggesting they may influence cell function .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-5-10-11-8(15-5)9-6(12)3-2-4-7(13)14/h2-4H2,1H3,(H,13,14)(H,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNFCSWDIJEHEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180516 |
Source
|
Record name | 5-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001180516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247225-30-5 |
Source
|
Record name | 5-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247225-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001180516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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